(R)-(-)-2-Aminobutane

Description

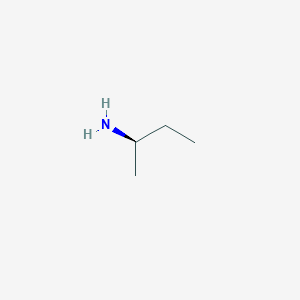

Structure

3D Structure

Properties

IUPAC Name |

(2R)-butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZNVHARXXAHW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-12-9 | |

| Record name | (-)-sec-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29HC5ICB6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-2-Aminobutane: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Aminobutane, a chiral primary amine, is a versatile building block in organic synthesis and a molecule of significant interest in the pharmaceutical and agrochemical industries. Its stereochemical configuration is pivotal to its biological activity and its applications as a chiral auxiliary and resolving agent. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physical and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis via enantioselective routes and resolution of its racemic mixture are presented. Furthermore, its role as a fungicide and its mode of action are discussed.

Chemical Structure and Properties

This compound, also known as (R)-(-)-sec-butylamine, is the levorotatory enantiomer of 2-aminobutane. The molecule possesses a stereocenter at the second carbon atom, to which the amino group is attached.

Chemical and Physical Properties

The chemical and physical properties of this compound and its enantiomer, (S)-(+)-2-aminobutane, are summarized in the table below for easy comparison. The distinct optical rotation is the key differentiating physical property between the two enantiomers.

| Property | This compound | (S)-(+)-2-Aminobutane |

| CAS Number | 13250-12-9 | 513-49-5 |

| Molecular Formula | C₄H₁₁N | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol | 73.14 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | 63 °C | 63 °C |

| Density | 0.72 g/mL at 25 °C | 0.731 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.393 | 1.393 |

| Optical Rotation [α]D | -7.5° (neat, 19 °C) | +7.4° (neat) |

| SMILES | CC--INVALID-LINK--N | CC--INVALID-LINK--N |

| InChI Key | BHRZNVHARXXAHW-SCSAIBSYSA-N | BHRZNVHARXXAHW-BYPYZUCNSA-N |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ ~2.7-2.9 (m, 1H, CH-NH₂), ~1.4-1.6 (m, 2H, CH₂), ~1.1 (d, J ≈ 6.5 Hz, 3H, CH-CH₃), ~0.9 (t, J ≈ 7.5 Hz, 3H, CH₂-CH₃), ~1.2 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ ~48.0 (CH), ~32.0 (CH₂), ~23.0 (CH₃), ~10.0 (CH₃) |

| IR (neat) | ~3360 cm⁻¹ (N-H stretch, asymmetric), ~3280 cm⁻¹ (N-H stretch, symmetric), ~2960 cm⁻¹ (C-H stretch, sp³), ~1600 cm⁻¹ (N-H bend) |

| Mass Spectrometry (EI) | m/z 73 (M⁺), 58, 44 (base peak), 29 |

Stereochemistry

The stereochemistry of 2-aminobutane is of paramount importance as it dictates its biological activity and its efficacy as a chiral auxiliary. The (R) and (S) enantiomers are non-superimposable mirror images of each other.

The designation (R) is determined by the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are ranked, and the direction from highest to lowest priority is traced. The negative sign (-) in the name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.

Experimental Protocols

Enantioselective Synthesis from (R)-(-)-2-Aminobutanol

A reliable method for the synthesis of this compound involves a two-step conversion from the commercially available (R)-(-)-2-aminobutanol. This procedure avoids racemization and yields the product with high optical purity.

Protocol:

-

Protection of the Amino Group: To a solution of (R)-(-)-2-aminobutanol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Activation of the Hydroxyl Group: The protected amino alcohol is then reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0 °C to convert the hydroxyl group into a good leaving group (mesylate or tosylate).

-

Reduction: The resulting mesylate or tosylate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF or diethyl ether) under reflux. This step replaces the activated hydroxyl group with a hydrogen atom.

-

Deprotection: The N-Boc protected (R)-2-aminobutane is deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

-

Purification: The final product is isolated and purified by distillation.

Enzymatic Kinetic Resolution of Racemic 2-Aminobutane

Kinetic resolution is a widely used method for separating enantiomers. Lipases are commonly employed enzymes for the enantioselective acylation of amines.

Spectroscopic Analysis of (R)-(-)-2-Aminobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-(-)-2-aminobutane, a crucial building block in pharmaceutical chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₁₁N, with a molecular weight of 73.14 g/mol .[1][2] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring atoms, particularly the electron-withdrawing amino group.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (at C1) | ~ 0.9 | Triplet | 3H |

| -CH₂- | ~ 1.4 | Multiplet | 2H |

| -CH(NH₂)- | ~ 2.7 | Multiplet | 1H |

| -CH₃ (at C4) | ~ 1.1 | Doublet | 3H |

| -NH₂ | ~ 1.1 (broad) | Singlet | 2H |

Note: The chemical shift of the -NH₂ protons can be variable due to hydrogen bonding and depends on concentration and solvent.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. As a chiral molecule, all four carbon atoms in this compound are chemically non-equivalent and thus produce four distinct signals.

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (-CH₃) | ~ 10 |

| C2 (-CH) | ~ 50 |

| C3 (-CH₂) | ~ 30 |

| C4 (-CH₃) | ~ 24 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a primary amine, displays characteristic absorption bands that confirm the presence of N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3370 and 3290 | N-H stretch (asymmetric and symmetric) | Medium |

| ~ 2960-2850 | C-H stretch (aliphatic) | Strong |

| ~ 1600 | N-H bend (scissoring) | Medium |

| ~ 1460 | C-H bend (methylene and methyl) | Medium |

| ~ 1130 | C-N stretch | Medium to Weak |

Mass Spectrometry (MS)

The mass spectrum of 2-aminobutane provides information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Assignment |

| 73 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | Low | [M - CH₃]⁺ |

| 44 | 100 (Base Peak) | [CH₃CHNH₂]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The sample is transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard pulse sequence is used to acquire the free induction decay (FID).

-

Typically, 8 to 16 scans are acquired for a standard ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

A relaxation delay (D1) of 1-2 seconds is employed between scans.

-

-

Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample (as a thin film between the plates) is placed in the sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used to introduce the sample into the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample vapor is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (R)-(-)-2-Aminobutane as a Chiral Building Block

This compound, a chiral amine, serves as a critical building block in modern organic and pharmaceutical chemistry. Its stereogenic center makes it an invaluable tool for introducing chirality into molecules, a fundamental requirement for the synthesis of many active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in asymmetric synthesis and drug development.

Physicochemical and Safety Data

This compound is a highly flammable and corrosive liquid that requires careful handling.[1][2][3] It is air and light sensitive and should be stored under an inert atmosphere in a cool, well-ventilated area away from incompatible materials such as acids, oxidizing agents, and carbon dioxide.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13250-12-9[4][5] |

| Molecular Formula | C₄H₁₁N[4][5] |

| Molecular Weight | 73.14 g/mol [4][5] |

| Appearance | Clear, colorless liquid[6] |

| Melting Point | -105 °C[4] |

| Boiling Point | 63 °C (lit.)[4][7] |

| Density | 0.72 g/mL at 25 °C (lit.)[4][8] |

| Refractive Index (n20/D) | 1.393 (lit.)[7][8] |

| Specific Rotation ([α]19/D) | -7.5° (neat, 19 °C)[4][8] |

| Solubility | Miscible with water[1] |

Table 2: Safety and Hazard Information

| Hazard | Description |

| GHS Signal Word | Danger[8] |

| Hazard Statements | Highly flammable liquid and vapor (H225), Harmful if swallowed or inhaled (H302 + H332), Causes severe skin burns and eye damage (H314).[8] |

| Flash Point | -19 °C (-2.2 °F) - closed cup[2][8] |

| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection. Use in a chemical fume hood.[3] |

| Storage | Store locked up in a flammables area, away from heat, sparks, and open flames.[2][3] |

Synthesis of Chiral 2-Aminobutane

The production of enantiomerically pure 2-aminobutane is crucial for its application. While classical resolution of racemic mixtures using chiral acids like L-(+)-tartaric acid has been a traditional method, modern biocatalytic approaches offer superior efficiency and selectivity.[9]

A prominent modern method involves the use of transaminases (TAs) for the asymmetric amination of 2-butanone. This biocatalytic approach allows for the selective synthesis of either the (R)- or (S)-enantiomer by choosing an appropriate enzyme.[10][11][12]

References

- 1. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Aminobutane(13952-84-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. This compound CAS#: 13250-12-9 [amp.chemicalbook.com]

- 5. This compound | 13250-12-9 | FA46737 | Biosynth [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 13250-12-9 [chemicalbook.com]

- 8. (R)-(-)-sec-Butylamine 99 13250-12-9 [sigmaaldrich.com]

- 9. Synthesis of (R)- and (S)-2-aminobutane from (S)- and (R)-2-aminobutanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. vapourtec.com [vapourtec.com]

- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 12. pubs.acs.org [pubs.acs.org]

The Genesis of Chiral Amines: An In-depth Technical Guide to Their Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in modern chemistry, forming the chiral backbone of a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry is often pivotal to their biological activity, making the development of efficient and stereoselective synthetic methods a central theme in organic chemistry. This technical guide provides a comprehensive overview of the historical discoveries and the evolution of synthetic strategies for accessing enantiomerically pure amines, from classical resolution to modern catalytic asymmetric techniques.

Foundational Discoveries: The Dawn of Chirality and Synthetic Dyes

The story of chiral amines is intrinsically linked to the birth of stereochemistry and the synthetic chemical industry. While not a direct synthesis of a chiral amine, the serendipitous discovery of mauveine by William Henry Perkin in 1856 was a landmark event. In an attempt to synthesize quinine, Perkin's oxidation of aniline, an aromatic amine, produced the first synthetic organic dye.[1][2][3][4][5] This discovery not only launched the synthetic dye industry but also highlighted the reactivity of amines and their potential as precursors to complex molecules.[2]

The conceptual framework for understanding chiral molecules was laid earlier by Louis Pasteur. In 1848, through meticulous experimentation, Pasteur manually separated enantiomorphic crystals of a sodium ammonium salt of tartaric acid.[6][7] He demonstrated that the mirror-image crystals rotated plane-polarized light in opposite directions, thus establishing the principle of molecular chirality and providing the first method for the resolution of a racemic mixture.[6][7] This concept of separating enantiomers would become the first viable strategy for obtaining chiral compounds, including amines.

Classical Resolution of Racemic Amines

The earliest method for obtaining enantiomerically pure amines was through the resolution of a racemic mixture. This technique, an extension of Pasteur's work, relies on the reaction of a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization.

Key Resolving Agents and Principles

Commonly used chiral resolving agents for amines include:

-

(R,R)-(+)-Tartaric acid

-

(S,S)-(-)-Tartaric acid

-

(R)-(-)-Mandelic acid

-

(S)-(+)-Mandelic acid

-

(1R)-(-)-10-Camphorsulfonic acid

The separation process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then recovering the enantiomerically enriched amine from the salt.

Experimental Protocol: Resolution of (±)-α-Phenylethylamine with (R,R)-(+)-Tartaric Acid

This classical procedure illustrates the principles of diastereomeric salt formation and separation.

Materials:

-

(±)-α-Phenylethylamine

-

(R,R)-(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (R,R)-(+)-tartaric acid (12.5 g) in methanol (75 mL) in a 250-mL Erlenmeyer flask. Gentle heating may be required.

-

In a separate flask, dissolve (±)-α-phenylethylamine (10.0 g, 10.6 mL) in methanol (75 mL).

-

Add the amine solution to the tartaric acid solution and mix thoroughly.

-

Gently heat the combined solution to near boiling, then cool in an ice bath to induce crystallization of the diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This salt is the (-)-α-phenylethylammonium-(+)-tartrate.

-

To recover the free amine, dissolve the crystals in water and add 10% aqueous NaOH until the solution is strongly basic.

-

Extract the liberated (-)-α-phenylethylamine with diethyl ether (3 x 25 mL).

-

Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

The Rise of Asymmetric Synthesis: Catalytic Approaches

While effective, classical resolution is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer. The advent of asymmetric catalysis in the latter half of the 20th century revolutionized the synthesis of chiral molecules, including amines, by enabling the direct conversion of prochiral substrates into a single enantiomer with high selectivity.

Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of prochiral enamides and imines emerged as a powerful and atom-economical method for synthesizing chiral amines and their derivatives.[8][9][10]

Knowles' Pioneering Work: In the 1970s, William S. Knowles and his team at Monsanto developed the first industrial application of asymmetric catalysis for the synthesis of the anti-Parkinson's drug, L-DOPA.[11] Their key innovation was the use of a rhodium catalyst bearing a chiral phosphine ligand, DiPAMP, for the asymmetric hydrogenation of an enamide precursor to L-DOPA.[11][12][13][14] This process achieved high enantioselectivity and demonstrated the industrial viability of asymmetric catalysis.[11]

Noyori's Contributions: Ryōji Noyori expanded the scope of asymmetric hydrogenation with the development of ruthenium-based catalysts containing the BINAP ligand.[15] These catalysts proved to be highly efficient for the hydrogenation of a wide range of functionalized ketones and olefins.[15] Later, Noyori developed Ru(II)-diphosphine-diamine complexes that are highly effective for the asymmetric hydrogenation and transfer hydrogenation of simple ketones and imines.[15][16][17]

Quantitative Data for Asymmetric Hydrogenation of Enamides and Imines

| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Reference(s) |

| [Rh(DiPAMP)]+ | Enamide precursor to L-DOPA | L-DOPA derivative | >95 | 95 | [11][13] |

| Ru(BINAP)Cl2 | N-Aryl imines | Chiral secondary amine | 95-100 | 92-99 | [10] |

| [Ir(P,N-ligand)]+ | N-Aryl imines | Chiral secondary amine | >95 | up to 97 | [10] |

| Co/(S,S)-Ph-BPE | Trisubstituted carbocyclic enamides | Chiral cyclic amides | >95 | up to 99 | [18] |

Experimental Protocol: Asymmetric Hydrogenation of an Enamide (General Procedure)

-

A pressure vessel is charged with the enamide substrate and a rhodium or ruthenium catalyst (e.g., [Rh(COD)(DiPAMP)]+BF4-) (0.1-1 mol%) in a suitable solvent such as methanol or ethanol under an inert atmosphere.

-

The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-50 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

-

The pressure is released, and the solvent is removed under reduced pressure.

-

The residue is purified by chromatography or crystallization to afford the chiral amide product.

-

The amide can then be hydrolyzed under acidic or basic conditions to yield the corresponding chiral amine.

Chiral Auxiliaries

Another fundamental approach to asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

Evans Oxazolidinones: Developed by David A. Evans, chiral oxazolidinones are powerful auxiliaries for controlling the stereochemistry of enolate alkylation, aldol reactions, and other transformations that can be used to generate chiral centers that are precursors to amines.[19][20]

Enders' SAMP/RAMP Hydrazones: Dieter Enders developed the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) as chiral auxiliaries.[1][10][15][21][22] These auxiliaries form chiral hydrazones with aldehydes and ketones, which can then be deprotonated and alkylated with high diastereoselectivity.[1][21][22] Subsequent cleavage of the hydrazone yields the α-alkylated carbonyl compound, which can be converted to the corresponding chiral amine.

Ellman's Sulfinamide: A significant breakthrough in the direct synthesis of chiral primary amines was the development of tert-butanesulfinamide by Jonathan A. Ellman.[4][17][23][24][25][26][27] This chiral auxiliary condenses with aldehydes and ketones to form N-sulfinyl imines. These imines are excellent electrophiles for the addition of a wide range of nucleophiles, with the bulky tert-butanesulfinyl group directing the attack to one face of the imine. The resulting sulfinamide can be easily cleaved under mild acidic conditions to afford the chiral primary amine.

Quantitative Data for Chiral Auxiliary-Based Syntheses

| Auxiliary | Reaction Type | Nucleophile/Electrophile | Diastereomeric Ratio (dr) or Diastereomeric Excess (de) | Reference(s) |

| Evans Oxazolidinone | Alkylation | Alkyl halide | >99:1 | [19] |

| Enders SAMP/RAMP | Hydrazone Alkylation | Alkyl halide | >95% de | [1] |

| Ellman's Sulfinamide | Addition to N-sulfinyl imine | Grignard reagent | >98:2 dr | [4][25] |

Experimental Protocol: Asymmetric Synthesis of a Primary Amine using Ellman's Auxiliary

-

Imine Formation: To a solution of an aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., CH2Cl2 or THF) is added a dehydrating agent such as anhydrous CuSO4 or MgSO4. The mixture is stirred at room temperature until imine formation is complete. The solids are removed by filtration, and the solvent is evaporated to give the crude N-sulfinyl imine, which is often used without further purification.

-

Nucleophilic Addition: The N-sulfinyl imine is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C or -48 °C). A solution of the Grignard reagent or other organometallic nucleophile (1.2-1.5 equiv) is added dropwise. The reaction is stirred at low temperature until completion.

-

Work-up and Cleavage: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The resulting crude sulfinamide is dissolved in methanol, and a solution of HCl in diethyl ether is added. The resulting amine hydrochloride salt precipitates and can be collected by filtration. The free amine can be obtained by treatment with a base.

Organocatalysis

The development of organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has provided a powerful metal-free alternative for the synthesis of chiral amines.[14][22][28][29]

Iminium and Enamine Catalysis: Pioneered by David MacMillan and Benjamin List, this approach utilizes chiral secondary amines (such as proline and its derivatives) as catalysts.[14][22][28] These amines react with carbonyl compounds to form either nucleophilic enamines or electrophilic iminium ions. These activated intermediates can then participate in a variety of stereoselective C-C and C-N bond-forming reactions. The proline-catalyzed three-component Mannich reaction is a classic example, providing direct access to chiral β-amino carbonyl compounds.[22][28][29]

Quantitative Data for Organocatalytic Amine Synthesis

| Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference(s) |

| Proline | Mannich Reaction | Aldehyde, Ketone, Amine | 50-98 | 94-99 | [28][29] |

| MacMillan Catalyst | Michael Addition | α,β-Unsaturated aldehyde, Amine | 81-97 | 90-99 | [14] |

| Chiral Phosphoric Acid | Reductive Amination | Ketone, Amine, Hantzsch ester | 80-99 | 85-98 | [28] |

Biocatalysis

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them highly attractive catalysts for industrial-scale synthesis. For chiral amine production, transaminases (TAs) have emerged as particularly powerful biocatalysts.[30][12][16][23][24][31]

Transaminase-Mediated Synthesis: Transaminases catalyze the transfer of an amino group from an amine donor (such as isopropylamine or alanine) to a prochiral ketone, producing a chiral amine.[30][23][31] A notable industrial application is the synthesis of Sitagliptin, a drug for type 2 diabetes. Through directed evolution, a highly active and selective transaminase was developed that can convert the prositagliptin ketone into the desired (R)-amine with excellent yield and enantiomeric excess.[30][12][23][24][31]

Quantitative Data for Transaminase-Catalyzed Amine Synthesis

| Enzyme | Substrate | Amine Donor | Product | Conversion/Yield (%) | ee (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Engineered TA (Codexis) | Pro-sitagliptin ketone | Isopropylamine | Sitagliptin | 92 (isolated yield) | >99.95 |[12][31] | | TA from Roseomonas deserti | β-keto ester | Benzylamine | Sitagliptin intermediate | 70 (conversion) | >99 |[30][31] | | TA from Aspergillus terreus | 4-phenylbutan-2-one | Isopropylamine | 4-phenylbutan-2-amine | 46 (conversion) | >99 |[16] |

Visualization of Concepts and Workflows

Timeline of Key Discoveries

Caption: A timeline of major milestones in the discovery and synthesis of chiral amines.

Logical Flow of Synthetic Strategies

Caption: Logical workflow for obtaining enantiomerically pure amines.

General Mechanism for Asymmetric Hydrogenation of Enamides

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Conclusion

The journey to develop synthetic routes to chiral amines mirrors the evolution of organic chemistry itself. From the foundational observations of Pasteur to the sophisticated catalytic systems of today, the field has continuously advanced, driven by the need for greater efficiency, selectivity, and sustainability. The methods outlined in this guide—classical resolution, asymmetric hydrogenation, chiral auxiliaries, organocatalysis, and biocatalysis—each represent significant conceptual and practical breakthroughs. For researchers in drug discovery and development, a deep understanding of these strategies is essential for the rational design and synthesis of the next generation of chiral amine-containing molecules. The ongoing innovation in this area promises even more powerful and elegant solutions to the enduring challenge of chirality.

References

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. nobelprize.org [nobelprize.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 21. web.mit.edu [web.mit.edu]

- 22. 20.210.105.67 [20.210.105.67]

- 23. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 24. Promoter engineering-mediated Tuning of esterase and transaminase expression for the chemoenzymatic synthesis of sitagliptin phosphate at the kilogram-scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 26. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 27. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Conformational Landscape of (R)-(-)-2-Aminobutane: A Theoretical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of the chiral molecule (R)-(-)-2-aminobutane. Due to a lack of specific published computational studies on this molecule, this document serves as a methodological framework, presenting a generalized approach and illustrative data for conducting and interpreting such an analysis. This guide is designed to be a valuable resource for researchers in computational chemistry, drug discovery, and materials science.

This compound, a chiral primary amine, serves as a crucial building block in the synthesis of pharmaceuticals and other bioactive molecules. Its three-dimensional structure, dictated by the rotation around its single bonds, gives rise to various conformers with distinct energies and populations. Understanding this conformational landscape is paramount for predicting its chemical reactivity, biological activity, and spectroscopic properties.

Theoretical Approach to Conformational Analysis

The exploration of the conformational space of this compound is typically achieved through computational quantum chemistry methods. The general workflow for such a study is outlined below.

Computational Workflow

The process begins with an initial structure of this compound, which is then subjected to a systematic or stochastic conformational search to identify all possible low-energy conformers. Each of these conformers is then optimized to a local minimum on the potential energy surface. Finally, frequency calculations are performed to confirm that the optimized structures are true minima and to obtain thermodynamic data.

Caption: A generalized workflow for the theoretical conformational analysis of a molecule.

Key Rotatable Bonds and Dihedral Angles

The primary drivers of conformational isomerism in this compound are the rotations around the C1-C2, C2-C3, and C2-N single bonds. The corresponding dihedral angles, denoted as τ1 (N-C2-C1-H), τ2 (C1-C2-C3-C4), and τ3 (H-N-C2-C1), define the relative orientations of the substituent groups.

Computational Methodologies: A Detailed Protocol

A robust computational protocol is essential for obtaining accurate and reliable results. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Hypothetical Experimental Protocol: DFT Calculations

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional. This hybrid functional is known to provide reliable geometries and relative energies for organic molecules.

-

Basis Set: 6-311++G(d,p). This triple-zeta basis set with diffuse and polarization functions is recommended for accurately describing non-covalent interactions and obtaining reliable energies.

-

Conformational Search: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angles (τ1, τ2, and τ3) in increments of 30°.

-

Geometry Optimization: The stationary points identified from the scan are then fully optimized without any constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm they are true minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Effects (Optional): To simulate a more realistic environment, the Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent, such as water or ethanol.

Illustrative Results and Data Presentation

The following tables present hypothetical quantitative data that would be obtained from a conformational analysis of this compound. This data is for illustrative purposes to demonstrate how results should be structured and presented.

Table 1: Relative Energies and Rotational Constants of Conformers

| Conformer ID | Dihedral Angles (τ1, τ2, τ3) in degrees | Relative Energy (kcal/mol) | Rotational Constants (GHz) |

| Conf-1 | (60, 180, 60) | 0.00 | A=8.123, B=3.456, C=2.890 |

| Conf-2 | (180, 180, 60) | 0.52 | A=8.054, B=3.512, C=2.911 |

| Conf-3 | (60, 60, 180) | 1.25 | A=7.988, B=3.601, C=3.012 |

| Conf-4 | (-60, 180, 60) | 0.61 | A=8.049, B=3.508, C=2.908 |

Energies are relative to the most stable conformer (Conf-1) and include ZPVE corrections.

Table 2: Rotational Barriers

| Rotation Around Bond | Transition State Dihedral Angle (degrees) | Rotational Barrier (kcal/mol) |

| C1-C2 | 120 | 3.5 |

| C2-C3 | 0 | 4.2 |

| C2-N | 120 | 2.8 |

Barriers are calculated as the energy difference between the lowest energy conformer and the transition state for rotation around the specified bond.

Visualization of the Potential Energy Surface

A potential energy surface (PES) scan is a powerful tool for visualizing the energetic landscape of a molecule as a function of one or more dihedral angles.

Caption: A representative potential energy surface scan for the rotation around the C2-C3 bond.

Conclusion

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-(-)-2-Aminobutane from Racemic Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-(-)-2-Aminobutane is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As chemical synthesis from achiral precursors typically yields a racemic mixture (an equal mixture of (R)- and (S)-enantiomers), the resolution of this mixture is a critical step to isolate the desired enantiomerically pure compound. This document provides detailed protocols and application notes for the resolution of racemic 2-aminobutane to obtain the (R)-(-)-enantiomer using classical chemical methods and enzymatic kinetic resolution.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base. For the isolation of this compound, L-(+)-tartaric acid is an effective resolving agent.

Logical Workflow for Chiral Acid Resolution

References

Application Notes and Protocols for the Chiral Resolution of sec-Butylamine Using Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, a critical process in the pharmaceutical and chemical industries, is essential for the development of stereochemically pure compounds. One of the most robust and widely employed methods for resolving racemic mixtures of amines is through the formation of diastereomeric salts with a chiral resolving agent. This application note provides a detailed protocol for the chiral resolution of racemic sec-butylamine using L-(+)-tartaric acid. The principle of this method relies on the differential solubility of the two diastereomeric salts, (R)-sec-butylammonium L-tartrate and (S)-sec-butylammonium L-tartrate. The less soluble diastereomer, (S)-sec-butylammonium L-tartrate, preferentially crystallizes from the solution, allowing for its separation from the more soluble (R)-sec-butylammonium L-tartrate. Subsequent regeneration of the free amine from the isolated diastereomeric salt yields the enantiomerically enriched (S)-sec-butylamine.

Principle of Chiral Resolution

The reaction of a racemic mixture of sec-butylamine with an enantiomerically pure resolving agent, L-(+)-tartaric acid, results in the formation of a mixture of diastereomeric salts. Diastereomers have different physical properties, including solubility, which enables their separation by fractional crystallization.

Reaction:

(R,S)-sec-Butylamine + L-(+)-Tartaric Acid → (R)-sec-butylammonium L-tartrate + (S)-sec-butylammonium L-tartrate

The diastereomer with the lower solubility in a given solvent will crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. By separating the crystals and regenerating the free amine, one can obtain an enantiomerically enriched sample of sec-butylamine. The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts and can often be improved by one or more recrystallization steps.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the chiral resolution of sec-butylamine.

Formation of Diastereomeric Salts

This protocol is adapted from a published crystallographic study to ensure the formation of high-quality crystals of the diastereomeric salt.[1]

Materials:

-

Racemic sec-butylamine

-

L-(+)-Tartaric acid

-

Deionized water

-

Stir plate and stir bar

-

Beaker or Erlenmeyer flask

-

Crystallization dish

Procedure:

-

In a suitable beaker, add 23.7 g (0.324 mol) of racemic sec-butylamine to 40 mL of deionized water.

-

Stir the mixture to ensure homogeneity.

-

While stirring, slowly add 50.0 g (0.333 mol) of L-(+)-tartaric acid to the solution.

-

Continue stirring until all the tartaric acid has dissolved.

-

Cover the container and allow the solution to stand at ambient temperature.

-

Crystal formation of (S)-sec-butylammonium L-tartrate monohydrate should be evident within 24 hours.[1]

-

Allow the crystallization process to continue undisturbed for one week to maximize the yield of the crystalline salt.[1]

-

After one week, collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator.

Recrystallization of the Diastereomeric Salt (Optional)

To improve the diastereomeric purity of the isolated salt, a recrystallization step can be performed. The choice of solvent is critical and may require some empirical optimization. Ethanol is a commonly used solvent for the recrystallization of diastereomeric salts of amines.

Materials:

-

Crude (S)-sec-butylammonium L-tartrate monohydrate

-

Ethanol (or other suitable solvent)

-

Heating mantle or water bath

-

Erlenmeyer flask

-

Condenser

Procedure:

-

Place the crude diastereomeric salt in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the salt completely.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in an ice bath or refrigerator.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Regeneration of Enantiopure sec-Butylamine

The free amine is liberated from the purified diastereomeric salt by treatment with a strong base.

Materials:

-

Purified (S)-sec-butylammonium L-tartrate monohydrate

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether (or other suitable organic solvent)

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the purified diastereomeric salt in a minimum amount of water.

-

Cool the solution in an ice bath.

-

Slowly add an excess of a concentrated sodium hydroxide solution to the stirred solution until the pH is strongly basic (pH > 12).

-

Transfer the mixture to a separatory funnel.

-

Extract the liberated sec-butylamine with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (S)-sec-butylamine.

Determination of Enantiomeric Excess

The enantiomeric excess (ee%) of the resolved sec-butylamine can be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

A common approach for the chiral separation of amines by GC involves derivatization to form a less polar and more volatile compound, followed by analysis on a chiral stationary phase.

Derivatization (Trifluoroacetylation):

-

Dissolve a small sample of the resolved sec-butylamine in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic anhydride.

-

Allow the reaction to proceed for a few minutes.

-

The resulting solution containing the N-(trifluoroacetyl)-sec-butylamine derivative can be directly injected into the GC.

GC Conditions (Representative):

-

Column: Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).

-

Carrier Gas: Hydrogen or Helium.

-

Oven Temperature Program: 60°C (hold 1 min) to 200°C at 2°C/min.

-

Detector: Flame Ionization Detector (FID) set at 220°C.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:

ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Chiral HPLC can also be used for the direct separation of sec-butylamine enantiomers, often without derivatization.

HPLC Conditions (Representative):

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol) in a ratio of approximately 80:20 (v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 210 nm.

The calculation of enantiomeric excess is the same as for the GC method.

Data Presentation

The following tables summarize the expected quantitative data for the chiral resolution of sec-butylamine. Please note that the exact values can vary depending on the specific experimental conditions.

Table 1: Formation and Recrystallization of Diastereomeric Salt

| Step | Compound | Resolving Agent | Solvent | Theoretical Yield (based on half of starting amine) | Expected Diastereomeric Excess (de%) |

| Initial Crystallization | (S)-sec-butylammonium L-tartrate | L-(+)-Tartaric Acid | Water | ~50% | 85-95% |

| Recrystallization | (S)-sec-butylammonium L-tartrate | - | Ethanol | 70-90% (of crude salt) | >98% |

Table 2: Regeneration and Purity of Enantiopure Amine

| Step | Compound | Starting Material | Expected Yield | Expected Enantiomeric Excess (ee%) |

| Regeneration | (S)-sec-butylamine | Recrystallized (S)-sec-butylammonium L-tartrate | 80-95% | >98% |

Visualizations

Experimental Workflow

Caption: Workflow for the chiral resolution of sec-butylamine.

Logical Relationship of Components

Caption: Logical relationship of components in chiral resolution.

Conclusion

The chiral resolution of sec-butylamine using L-(+)-tartaric acid is a classic and effective method for obtaining enantiomerically enriched (S)-sec-butylamine. The protocol outlined in this application note provides a comprehensive guide for researchers and scientists. The success of the resolution is highly dependent on the careful execution of the crystallization and regeneration steps. The provided analytical methods are essential for quantifying the outcome of the resolution process. This method serves as a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.

References

Application Note: Enantioselective Synthesis of (R)-(-)-2-Aminobutane via Biocatalysis

Introduction

(R)-(-)-2-Aminobutane is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereoselective production is of significant interest to the drug development industry. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis methods for producing enantiomerically pure amines. This application note details two biocatalytic strategies for the synthesis of this compound: asymmetric synthesis from a prochiral ketone using an (R)-selective transaminase and kinetic resolution of racemic 2-aminobutane using a lipase.

Biocatalytic Strategies

Two primary biocatalytic routes are presented for the enantioselective synthesis of this compound:

-

Asymmetric Synthesis using (R)-selective Transaminase: This approach utilizes an (R)-selective ω-transaminase to convert the prochiral substrate, 2-butanone, directly into this compound with high enantiomeric excess. Isopropylamine serves as the amine donor in this reaction.

-

Kinetic Resolution using Lipase: This method involves the selective acylation of the (S)-enantiomer from a racemic mixture of N-acetyl-2-aminobutane, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. Candida antarctica lipase B (CAL-B) is an effective biocatalyst for this transformation.

The logical workflow for selecting a biocatalytic strategy is outlined below:

Figure 1: Decision workflow for selecting a biocatalytic strategy.

Data Presentation

The following tables summarize the key quantitative data for the two biocatalytic methods.

Table 1: Asymmetric Synthesis via (R)-selective Transaminase (RTA-X43)

| Parameter | Value | Reference |

| Enzyme | (R)-selective transaminase (*RTA-X43, Johnson Matthey) | [1] |

| Substrate | 2-Butanone | [1] |

| Amine Donor | Isopropylamine (IPA) | [1] |

| Substrate Conc. | 300 mM | [1] |

| Amine Donor Conc. | 500 mM | N/A |

| Enzyme Loading | 10 mg/mL | N/A |

| PLP Cofactor Conc. | 1 mM | N/A |

| Buffer | Potassium Phosphate | [1] |

| pH | 7.5 | N/A |

| Temperature | 30 °C | N/A |

| Reaction Time | 24 h | [1] |

| Conversion | >70% | [1] |

| Enantiomeric Excess | >99% (R) | [1] |

Table 2: Kinetic Resolution of N-acetyl-2-aminobutane via Lipase (CAL-B)

| Parameter | Value | Reference |

| Enzyme | Candida antarctica Lipase B (CAL-B), immobilized | [2] |

| Substrate | Racemic N-acetyl-2-aminobutane | N/A |

| Acylating Agent | Isopropyl 2-ethoxyacetate | [2] |

| Substrate Conc. | 50 mM | [2] |

| Acylating Agent Conc. | 50 mM | [2] |

| Enzyme Loading | 10 mg | [2] |

| Solvent | Methyl tert-butyl ether (MTBE) | [2] |

| Temperature | 40 °C | [2] |

| Reaction Time | 6 h | [2] |

| Conversion | ~50% | [2] |

| Enantiomeric Excess | >99% (R)-N-acetyl-2-aminobutane | [2] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound using (R)-selective Transaminase

This protocol describes the batch synthesis of this compound from 2-butanone using a commercially available (R)-selective transaminase.

Materials:

-

(R)-selective transaminase (RTA-X43 or equivalent)

-

2-Butanone

-

Isopropylamine (IPA)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (1 M, pH 7.5)

-

Deionized water

-

Reaction vessel (e.g., stirred glass reactor)

-

pH meter

-

Temperature control system

Procedure:

-

Prepare a 100 mL reaction buffer by adding 50 mL of 1 M potassium phosphate buffer (pH 7.5) to 50 mL of deionized water.

-

To the reaction buffer, add PLP to a final concentration of 1 mM.

-

Add the (R)-selective transaminase to a final concentration of 10 mg/mL. Stir gently until the enzyme is fully dissolved.

-

Add isopropylamine to a final concentration of 500 mM.

-

Adjust the pH of the solution to 7.5 using an appropriate acid or base if necessary.

-

Initiate the reaction by adding 2-butanone to a final concentration of 300 mM.

-

Maintain the reaction temperature at 30 °C with constant stirring for 24 hours.

-

Monitor the reaction progress by taking samples periodically and analyzing for the formation of 2-aminobutane and enantiomeric excess using chiral GC or HPLC.

-

Upon completion, the enzyme can be removed by centrifugation or filtration if it is in a solid form. The product can be isolated from the reaction mixture by distillation.[1]

Figure 2: Workflow for asymmetric synthesis of this compound.

Protocol 2: Kinetic Resolution of Racemic N-acetyl-2-aminobutane using Lipase

This protocol details the kinetic resolution of racemic N-acetyl-2-aminobutane using immobilized Candida antarctica lipase B.

Materials:

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Racemic N-acetyl-2-aminobutane

-

Isopropyl 2-ethoxyacetate

-

Methyl tert-butyl ether (MTBE)

-

Reaction vessel (e.g., screw-cap vial)

-

Shaker incubator

Procedure:

-

In a 4 mL screw-cap vial, add 10 mg of immobilized CAL-B.

-

Add 200 µL of MTBE to the vial.

-

Sonicate the mixture for 10 minutes to ensure proper dispersion of the enzyme.

-

Add racemic N-acetyl-2-aminobutane to a final concentration of 50 mM.

-

Add isopropyl 2-ethoxyacetate to a final concentration of 50 mM.

-

Seal the vial and place it in a shaker incubator at 40 °C with shaking at 200 rpm for 6 hours.

-

Monitor the reaction by taking samples at different time points and analyzing for the enantiomeric excess of the remaining (R)-N-acetyl-2-aminobutane.

-

Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

-

The unreacted (R)-N-acetyl-2-aminobutane can then be isolated and the acetyl group can be removed by hydrolysis to yield this compound.

Figure 3: Workflow for kinetic resolution to obtain this compound.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric excess of 2-aminobutane or its derivatives. The exact conditions may need to be optimized for the specific derivative.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase column (e.g., CROWNPAK CR (+))[3]

-

Mobile phase: 0.05% Perchloric acid solution[3]

-

Sample vials

-

Syringe filters

Procedure:

-

Prepare the mobile phase: 0.05% perchloric acid in deionized water. Filter and degas the mobile phase before use.

-

Install the CROWNPAK CR (+) column in the HPLC system and equilibrate the column with the mobile phase at a flow rate of 0.3 mL/min until a stable baseline is achieved.[3]

-

Set the column temperature to 15 °C.[3]

-

Set the UV detector wavelength to 200 nm.[3]

-

Prepare a standard solution of racemic 2-aminobutane (or its derivative) and samples from the biocatalytic reaction. Dilute the samples appropriately with the mobile phase.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the reaction samples.

-

Integrate the peak areas for both enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 where Area_R and Area_S are the peak areas of the (R) and (S) enantiomers, respectively.

Conclusion

Biocatalysis provides powerful and selective methods for the synthesis of this compound. The choice between asymmetric synthesis with a transaminase and kinetic resolution with a lipase will depend on factors such as the availability of starting materials, desired enantiopurity, and process economics. The protocols and data presented in this application note offer a solid foundation for researchers and drug development professionals to implement these green and efficient synthetic routes.

References

Application Notes and Protocols for Asymmetric Alkylation Using (R)-(-)-2-Aminobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the use of (R)-(-)-2-aminobutane derivatives as chiral auxiliaries in asymmetric alkylation reactions. This methodology is a valuable tool for the stereoselective synthesis of α-substituted chiral carboxylic acids, aldehydes, and ketones, which are key building blocks in pharmaceutical and natural product synthesis.

Introduction

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction that establishes a new stereocenter. The use of chiral auxiliaries is a robust and reliable strategy to control the stereochemical outcome of these reactions.[1] this compound, a readily available and inexpensive chiral amine, can be converted into various derivatives, such as amides, to serve as effective chiral auxiliaries. These auxiliaries impart facial selectivity to the enolate, directing the approach of an electrophile to create the desired stereoisomer with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product and allows for the recovery and recycling of the chiral auxiliary.[1]

General Principles

The general strategy involves the following key steps:

-

Amide Formation: this compound is coupled with a carboxylic acid to form a chiral amide.

-

Enolate Formation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The stereochemistry of the enolate is often controlled by the formation of a lithium chelate.

-

Diastereoselective Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective alkylation.

-

Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product to afford the desired α-alkylated carboxylic acid, which can be further converted to other functional groups.

Experimental Protocols

Protocol 1: Synthesis of a Chiral N-Acyl Derivative of this compound

This protocol describes the formation of a chiral amide from this compound and a generic carboxylic acid (R-COOH).

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add this compound (1.1 eq) and a catalytic amount of DMAP.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.

Protocol 2: Asymmetric Alkylation of the Chiral Amide

This protocol outlines the diastereoselective alkylation of the chiral amide prepared in Protocol 1.

Materials:

-

Chiral N-acyl derivative of this compound

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of LDA (1.2 eq) to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (1.5 eq) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid.

Materials:

-

Alkylated chiral amide

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrogen peroxide (H₂O₂) (optional, for milder conditions)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

Procedure:

-

Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an excess of lithium hydroxide (e.g., 4.0 eq) to the solution.

-

For more sensitive substrates, the addition of aqueous hydrogen peroxide at 0 °C can facilitate the cleavage.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral carboxylic acid.

-

Purify the product by an appropriate method (e.g., crystallization or chromatography). The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

The following table summarizes representative, hypothetical data for the asymmetric alkylation of an N-propanoyl-(R)-(-)-2-aminobutane with various alkyl halides. Note: This data is illustrative and actual results will depend on specific reaction conditions and substrates.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | CH₃I | N-(2-Methylpropanoyl)-(R)-(-)-2-aminobutane | 85 | >95 |

| 2 | CH₃CH₂Br | N-(2-Ethylpropanoyl)-(R)-(-)-2-aminobutane | 82 | >95 |

| 3 | PhCH₂Br | N-(2-Benzylpropanoyl)-(R)-(-)-2-aminobutane | 90 | >98 |

| 4 | CH₂=CHCH₂Br | N-(2-Allylpropanoyl)-(R)-(-)-2-aminobutane | 78 | >90 |

Visualizations

Diagram 1: General Workflow for Asymmetric Alkylation

References

Application Notes and Protocols: Use of (R)-(-)-2-Aminobutane in the Preparation of Chiral Ligands

Disclaimer: A comprehensive literature search did not yield specific, published protocols for the synthesis and catalytic application of chiral ligands derived directly from (R)-(-)-2-aminobutane. This document provides a generalized, illustrative application note based on established chemical principles for the synthesis of Schiff base ligands from primary amines and their potential use in asymmetric catalysis. The experimental protocols provided are hypothetical and should be considered as a starting point for research and development, requiring optimization and validation.

Introduction

Chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. The structural backbone of these ligands is often derived from readily available, enantiopure starting materials known as the "chiral pool." this compound is a simple, commercially available chiral primary amine that serves as a potential building block for the synthesis of novel chiral ligands. Its sec-butyl group can provide the necessary steric hindrance to create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

This application note describes a general methodology for the preparation of a chiral Schiff base ligand from this compound and its potential application in the asymmetric reduction of prochiral ketones.

Synthesis of Chiral Schiff Base Ligand: (R,R)-N,N'-bis(salicylidene)-1,2-diaminobutane (Hypothetical)

While this compound is a monoamine, for the creation of common C2-symmetric Salen-type ligands, a chiral diamine is typically required. A plausible synthetic route would involve the dimerization of the starting amine to form a chiral diamine, followed by condensation with salicylaldehyde. For the purpose of this illustrative protocol, we will assume the availability of the corresponding chiral diamine, (2R,3R)-2,3-diaminobutane, which can be derived from this compound. The condensation with salicylaldehyde yields a Salen-type Schiff base ligand.

General Reaction Scheme

Application Notes and Protocols for Diastereoselective Reactions Controlled by (R)-(-)-2-Aminobutane Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Aminobutane serves as a versatile and cost-effective chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Its temporary incorporation into a substrate allows for facial differentiation during nucleophilic attack or cycloaddition reactions, leading to the preferential formation of one diastereomer. This control is crucial in the synthesis of enantiomerically pure compounds, a vital aspect of modern drug development and natural product synthesis.

These application notes provide an overview of key diastereoselective reactions controlled by the this compound auxiliary, including detailed experimental protocols and quantitative data to guide synthetic chemists in its effective utilization.

Diastereoselective Alkylation of Amides

The alkylation of enolates derived from amides of this compound is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate, leading to high diastereoselectivity.

General Reaction Scheme

The overall process involves three key steps:

-

Amide Formation: The carboxylic acid of interest is coupled with this compound.

-

Diastereoselective Alkylation: The resulting amide is deprotonated to form a chiral enolate, which is then alkylated with an electrophile.

-

Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired α-alkylated carboxylic acid.

Logical Workflow for Diastereoselective Alkylation

Caption: Workflow for asymmetric α-alkylation.

Experimental Protocols

Protocol 1: Synthesis of N-Propanoyl-(R)-(-)-2-aminobutane

-

To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-propanoyl-(R)-(-)-2-aminobutane.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

-

To a solution of N-propanoyl-(R)-(-)-2-aminobutane (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC). Purify by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Reflux the alkylated amide (1.0 eq) in a 1:1 mixture of 6 M aqueous sulfuric acid and dioxane for 12 hours.

-

Cool the reaction mixture to room temperature and extract with diethyl ether.

-

To recover the auxiliary, basify the aqueous layer with solid sodium hydroxide to pH > 12 and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate to recover this compound.

-

The initial ether extracts containing the product are dried over anhydrous sodium sulfate and concentrated to yield the α-benzylated propanoic acid.

Quantitative Data for Diastereoselective Alkylation

| Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | 95:5 | 85 |

| Iodomethane | 92:8 | 88 |

| Allyl bromide | 94:6 | 82 |

| Ethyl iodide | 93:7 | 86 |

Note: Diastereomeric ratios and yields are representative and can vary based on specific reaction conditions and substrate.

Diastereoselective Diels-Alder Reaction

N-Acryloyl and N-crotonoyl derivatives of this compound can act as chiral dienophiles in Diels-Alder reactions. The presence of a Lewis acid catalyst is often essential for achieving high levels of diastereoselectivity and reaction rates. The chiral auxiliary shields one face of the dienophile, directing the approach of the diene to the opposite face.

General Reaction Scheme

The reaction involves the formation of a chiral dienophile followed by a Lewis acid-catalyzed cycloaddition.

Signaling Pathway for Diels-Alder Stereocontrol

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-(-)-2-Aminobutane Mediated Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-(-)-2-Aminobutane in their synthetic workflows. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during syntheses mediated by this compound, such as its use as a chiral auxiliary for diastereoselective reactions or as a resolving agent.

Q1: I am getting low diastereoselectivity in my alkylation reaction using an amide derived from this compound. What are the likely causes and how can I improve it?

A1: Low diastereoselectivity is a common issue in chiral auxiliary-mediated reactions. Several factors can influence the stereochemical outcome. Here is a systematic approach to troubleshooting:

-

Temperature Control: Temperature is critical for selectivity. Reactions are often run at low temperatures (-78 °C to 0 °C) to enhance the energy difference between the transition states leading to the different diastereomers.

-

Troubleshooting:

-

Ensure your reaction temperature is consistently maintained. Use a cryostat or a well-insulated bath.

-

Try lowering the temperature further. Even a 10-20 °C decrease can significantly improve diastereoselectivity.

-

-

-

Choice of Base and Enolate Formation: The geometry of the enolate formed upon deprotonation is crucial for facial selectivity. The choice of base and the presence of additives can influence this.

-